molecular formula C17H22N2OS B13318891 3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide

3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide

Cat. No.: B13318891
M. Wt: 302.4 g/mol
InChI Key: FHQXRTLBKQJZHF-UHFFFAOYSA-N
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Description

3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide is a compound with a complex structure that includes an amino group, a thiophene ring, and a phenylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways . The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Properties

Molecular Formula

C17H22N2OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-amino-N-(2-methyl-1-thiophen-2-ylpropyl)-3-phenylpropanamide

InChI

InChI=1S/C17H22N2OS/c1-12(2)17(15-9-6-10-21-15)19-16(20)11-14(18)13-7-4-3-5-8-13/h3-10,12,14,17H,11,18H2,1-2H3,(H,19,20)

InChI Key

FHQXRTLBKQJZHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N

Origin of Product

United States

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